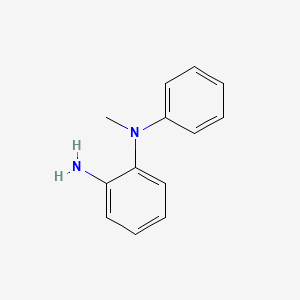

N-(2-aminophenyl)-N-methyl-N-phenylamine

Description

BenchChem offers high-quality N-(2-aminophenyl)-N-methyl-N-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminophenyl)-N-methyl-N-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-methyl-2-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSPDVXRRIWYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444695 | |

| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50374-92-0 | |

| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of N-(2-aminophenyl)-N-methyl-N-phenylamine

An In-depth Technical Guide to the Chemical Structure and Properties of N-(2-aminophenyl)-N-methyl-N-phenylamine

Abstract

This technical guide provides a comprehensive overview of N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS No: 50374-92-0), a substituted aromatic diamine with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This document details the compound's chemical identity, structural features, and physicochemical properties, drawing from both publicly available data and predictive models. A representative synthesis protocol is presented, based on established methodologies for analogous compounds, to provide researchers with a practical starting point for its preparation. Furthermore, this guide explores the compound's predicted spectroscopic characteristics, key chemical reactivity, and its potential applications as a precursor to valuable heterocyclic systems such as phenazines and benzimidazoles. Safety and handling information is also included to ensure its proper use in a research setting.

Introduction

N-(2-aminophenyl)-N-methyl-N-phenylamine is a substituted derivative of o-phenylenediamine, a class of compounds renowned for its utility as a building block in organic synthesis. The molecule's structure, featuring a primary amine, a tertiary amine, and two distinct phenyl rings, offers multiple reactive sites. This unique arrangement makes it a valuable precursor for the synthesis of complex nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals, dyes, and functional materials. While this specific molecule is not extensively documented in peer-reviewed literature, its structural relationship to well-studied intermediates allows for a thorough analysis of its probable properties and reactivity. This guide aims to consolidate the available information and provide expert insights for researchers and drug development professionals interested in leveraging this compound's synthetic potential.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a precise understanding of its identity and structure.

-

IUPAC Name: N¹-methyl-N¹-phenylbenzene-1,2-diamine[1]

-

Synonyms: N-(2-aminophenyl)-N-methyl-N-phenylamine[1]

-

InChI Key: PUSPDVXRRIWYJW-UHFFFAOYSA-N[1]

The structure consists of a benzene ring substituted with a primary amino group (-NH₂) and a tertiary amino group (-N(CH₃)C₆H₅) at adjacent positions. This ortho arrangement is critical to its utility as a precursor for cyclization reactions.

Table 1: Core Chemical Data

| Identifier | Value | Source(s) |

| CAS Number | 50374-92-0 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂ | [1][2] |

| Molecular Weight | 198.26 g/mol | [1][2] |

| IUPAC Name | N¹-methyl-N¹-phenylbenzene-1,2-diamine | [1] |

Physicochemical and Computed Properties

While experimental physicochemical data is limited, computational models provide reliable estimates for key properties. These values are essential for planning reactions, purification, and for understanding the compound's behavior.

Table 2: Physicochemical Properties (Computed)

| Property | Predicted Value | Source |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

Synthesis and Manufacturing

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a representative synthesis starting from N-methyl-N-phenyl-2-nitroaniline. The final step involves the reduction of the nitro group to a primary amine, a common and high-yielding transformation.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-N-phenyl-2-nitroaniline (1.0 eq) and ethanol (10 volumes).

-

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Basification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture and precipitate tin salts.

-

Workup - Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 15 volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-aminophenyl)-N-methyl-N-phenylamine.

Causality Note: Tin(II) chloride in an acidic medium (generated in situ with residual water or added HCl) is a classic and effective method for the chemoselective reduction of an aromatic nitro group in the presence of other functional groups. The basic workup is essential to deprotonate the newly formed amine and precipitate inorganic tin byproducts, facilitating extraction.

Diagram: Proposed Synthetic Workflow

Caption: A representative workflow for the synthesis and purification of the target compound.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthesized compounds. The following data is predicted based on the known structure and typical chemical shifts for analogous molecules.

Table 3: Predicted Spectroscopic Characteristics

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), δ 6.80-7.00 (m, 4H, Ar-H), δ 3.60 (br s, 2H, -NH₂), δ 3.15 (s, 3H, -NCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 148.5, 145.2, 135.8, 129.5, 124.0, 122.5, 120.0, 118.5, 117.0, 40.5 (-NCH₃) |

| IR (KBr, cm⁻¹) | 3450-3300 cm⁻¹ (N-H stretch, primary amine), 3050 cm⁻¹ (Aromatic C-H stretch), 1610, 1500 cm⁻¹ (C=C aromatic stretch), 1320 cm⁻¹ (C-N stretch) |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z = 198.12 |

Expertise Note: In ¹H NMR, the primary amine protons (-NH₂) often appear as a broad singlet that can be exchanged with D₂O. The N-methyl group is expected to be a sharp singlet around 3.15 ppm. In IR spectroscopy, a primary amine typically shows two N-H stretching bands (symmetric and asymmetric), which is a key diagnostic feature.

Reactivity and Applications

The primary value of N-(2-aminophenyl)-N-methyl-N-phenylamine lies in its role as a precursor to heterocyclic systems. The ortho-diamine-like structure is primed for cyclization reactions with various electrophiles.

Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocycles with diverse biological activities, including antibiotic and anticancer properties. The oxidative cyclization of o-phenylenediamines is a direct route to the phenazine core.

Diagram: Pathway to Phenazine Core Structure

Caption: Proposed cyclization to form a substituted phenazinium salt.

Synthesis of Benzimidazoles

Reaction with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of the benzimidazole scaffold, a privileged structure in medicinal chemistry found in drugs such as omeprazole and albendazole.

Safety and Handling

As a research chemical, N-(2-aminophenyl)-N-methyl-N-phenylamine should be handled with appropriate care in a laboratory setting.

Table 4: GHS Hazard Statements

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H318 | Causes serious eye damage | [1] |

| H335 | May cause respiratory irritation | [1] |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

N-(2-aminophenyl)-N-methyl-N-phenylamine is a synthetically valuable, yet under-documented, chemical intermediate. Its structure, featuring an ortho-diamine arrangement, makes it an ideal candidate for the synthesis of phenazines, benzimidazoles, and other complex heterocycles. While experimental data is sparse, established chemical principles allow for the confident prediction of its properties and reactivity. This guide provides a solid, scientifically-grounded framework for researchers to begin exploring the potential of this versatile building block in their synthetic endeavors.

References

- (Reference for a general nitro reduction protocol, e.g.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10774342, N-(2-aminophenyl)-N-methyl-N-phenylamine. [Link]

- (Reference for phenazine synthesis from o-phenylenediamines, e.g., a review article on phenazine synthesis)

- (Reference for benzimidazole synthesis from o-phenylenediamines, e.g., a review article on benzimidazole synthesis)

- (Reference for general spectroscopic interpretation of amines, e.g., a standard organic chemistry spectroscopy textbook)

-

ChemSCBT. N-(2-aminophenyl)-N-methyl-N-phenylamine. [Link]

Sources

In-Depth Technical Guide: Solubility Profile and Physicochemical Characterization of N-(2-aminophenyl)-N-methyl-N-phenylamine

Executive Summary

N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS: 50374-92-0), also known as N-methyl-N-phenyl-o-phenylenediamine, represents a critical class of unsymmetrical diarylamines used as intermediates in the synthesis of optoelectronic materials (OLED Hole Transport Layers) and coordination ligands.

This guide provides a comprehensive technical analysis of its solubility profile. Unlike simple solvents, the solubility of this compound is governed by a competitive interaction between its lipophilic

Key Physicochemical Identifiers:

-

Molecular Formula:

[1] -

Molecular Weight: 198.26 g/mol [1]

-

Computed LogP: 2.9 (Lipophilic)

-

pKa (Estimated): ~4.6 (Primary amine), <1.0 (Tertiary diarylamine)

Theoretical Solubility Profile

The solubility behavior of N-(2-aminophenyl)-N-methyl-N-phenylamine is dictated by its "Janus-faced" polarity: a hydrophobic diphenylamine core and a localized polar primary amine. The following profile is derived from structure-property relationship (SPR) analysis and standard behavior of analogous o-phenylenediamines.

Table 1: Predicted Solubility Matrix

| Solvent Class | Solvent Examples | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dispersion interactions with the aromatic rings; lack of strong H-bond disruption. |

| Polar Aprotic | DMSO, DMF, DMAc, THF | High (>100 mg/mL) | Strong dipole-dipole interactions; solvent accepts H-bonds from the primary |

| Esters | Ethyl Acetate | High | Good match for moderate polarity; effective solvation of the organic skeleton.[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but temperature-dependent.[2] The hydrophobic effect of the phenyl rings competes with H-bonding. |

| Non-Polar Aliphatic | Hexanes, Heptane | Low to Moderate | Limited solubility due to the polarity of the diamine motif. Often used as an anti-solvent for recrystallization. |

| Aqueous Media | Water (Neutral pH) | Insoluble (<0.1 mg/mL) | High lipophilicity (LogP 2.9) prevents hydration of the hydrophobic lattice. |

| Acidic Media | 0.1 M HCl, 1.0 M Acetic Acid | Soluble (Reactive) | Protonation of the primary amine forms a water-soluble ammonium salt ( |

Mechanistic Analysis of Solvation

To understand why this compound dissolves, one must analyze the competing intermolecular forces.

-

Lipophilic Dominance: The presence of two aromatic rings and an N-methyl group drives the partition coefficient (LogP) towards ~2.9. This makes chlorinated solvents and aromatics (like Toluene) the thermodynamic solvents of choice.

-

Hydrogen Bonding: The primary amine (

) acts as a Hydrogen Bond Donor (HBD). In alcohols (MeOH/EtOH), the solvent acts as an acceptor, facilitating dissolution. However, in non-polar solvents like Hexane, the cohesive energy of the crystal lattice (driven by intermolecular H-bonds between -

Oxidation Sensitivity: As an electron-rich aniline derivative, the compound is prone to oxidation in solution, particularly in the presence of dissolved oxygen and light. Solutions in chlorinated solvents should be used immediately or stored under inert gas.

Visualization: Solvation Logic

The following diagram illustrates the decision matrix for solvent selection based on the desired application (Synthesis vs. Analysis).

Caption: Logic flow for solvent selection based on experimental intent, highlighting the bifurcation between synthetic and analytical workflows.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on literature values alone. Batch-to-batch variations in crystallinity (polymorphism) can alter solubility. Use this self-validating "Shake-Flask" protocol to determine the exact solubility limit in your specific solvent of interest.

Materials

-

Compound: N-(2-aminophenyl)-N-methyl-N-phenylamine (>98% purity).

-

Solvents: HPLC Grade (DCM, MeOH, Toluene, Water).

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.

Step-by-Step Workflow

-

Preparation of Supersaturated Solution:

-

Weigh approximately 50 mg of the compound into a 4 mL glass vial.

-

Add 1.0 mL of the target solvent.

-

Self-Validation Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains. This ensures saturation.

-

-

Equilibration:

-

Seal the vial tightly (Parafilm recommended to prevent evaporation of volatile solvents like DCM).

-

Agitate on an orbital shaker at 25°C for 24 hours.

-

Note: For viscous solvents (DMSO), extend time to 48 hours.

-

-

Phase Separation:

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the undissolved solid.

-

Critical: Do not filter through paper if using volatile solvents, as evaporation during filtration will concentrate the sample and yield artificially high results. Use a syringe filter (PTFE) only if analyzing immediately.

-

-

Quantification (HPLC Method):

-

Dilute the supernatant 100-fold or 1000-fold with Acetonitrile to bring the concentration into the linear dynamic range.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (with 0.1% Formic Acid to stabilize the amine).

-

Detection: UV at 254 nm (aromatic absorption) and 290 nm (aniline absorption).

-

Visualization: Solubility Determination Workflow

Caption: Standardized "Shake-Flask" workflow for determining thermodynamic solubility limits.

Applications & Handling Implications

Synthesis of Hole Transport Materials (HTMs)

This compound is a structural precursor to "Starburst" amines and Triphenylamine (TPA) derivatives used in OLEDs.

-

Solvent Choice: Reactions involving the coupling of this amine with aryl halides (Buchwald-Hartwig amination) are typically performed in Toluene or Xylene due to high solubility and high boiling points.

-

Purification: Since the compound is soluble in Ethyl Acetate but less soluble in Hexanes, a standard purification method involves dissolving the crude product in minimal hot Ethyl Acetate and slowly adding Hexanes to induce crystallization.

Storage and Stability

-

Oxidation: The electron-rich nature of the o-phenylenediamine core makes it susceptible to air oxidation, turning samples from off-white/pale brown to dark purple/black over time.

-

Protocol: Store neat material at 2-8°C under Argon. Solutions in DCM or Chloroform should not be stored for >24 hours without degassing, as chlorinated solvents can undergo radical reactions with amines under light exposure.

References

-

PubChem. N-(2-aminophenyl)-N-methyl-N-phenylamine (Compound). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4,4'-methylene bis(dibutyldithiocarbamate) & Related Amines. (General solubility protocols for substituted amines). Available at: [Link]

Sources

Technical Whitepaper: Molecular Characterization and Synthetic Utility of N-(2-aminophenyl)-N-methyl-N-phenylamine

Executive Summary

For researchers and drug development professionals, the selection and validation of chemical precursors dictate the success of downstream synthetic pathways. This technical guide provides an authoritative, in-depth analysis of N-(2-aminophenyl)-N-methyl-N-phenylamine . By synthesizing core physicochemical data with field-proven analytical workflows and mechanistic insights, this whitepaper serves as a comprehensive resource for integrating this specialized diamine into advanced heterocyclic synthesis.

Molecular Identity and Physicochemical Profile

N-(2-aminophenyl)-N-methyl-N-phenylamine is a specialized ortho-phenylenediamine derivative. The molecule is characterized by the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol [1]. Its formal IUPAC designation is 2-N-methyl-2-N-phenylbenzene-1,2-diamine[1].

The structural architecture of this compound features a primary amine (-NH2) and a tertiary amine (-N(CH3)Ph) positioned ortho to each other on a central benzene scaffold. This juxtaposition creates a unique electronic and steric environment: the primary amine acts as an accessible, highly reactive nucleophile, while the tertiary amine provides significant steric bulk and electron-donating properties.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C13H14N2 | [1],[2] |

| Molecular Weight | 198.26 g/mol | [1],[2] |

| CAS Registry Number | 50374-92-0 | [1],[2] |

| Exact Mass | 198.1157 Da | [1] |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | [1] |

| Predicted pKa | 4.19 ± 0.10 | [3],[4] |

| Predicted Density | 1.124 ± 0.06 g/cm³ | [3],[4] |

Mechanistic Role in Synthetic Chemistry

In medicinal chemistry, N-(2-aminophenyl)-N-methyl-N-phenylamine is a critical building block. The causality behind its selection in complex syntheses lies in its regioselectivity. When deployed in reactions with bifunctional electrophiles (such as aroyl chlorides or dicarbonyls), the unhindered primary amine initiates the nucleophilic attack. Subsequently, the steric bulk of the N-methyl-N-phenyl group directs the conformation of the resulting intermediate, predisposing the system to cyclize into specific ring sizes rather than forming linear oligomers.

This mechanistic advantage is prominently leveraged in the synthesis of dibenzodiazepine derivatives . Research has demonstrated that these specific diazepines act as potent retinoid synergists capable of activating RXR-RAR (Retinoid X Receptor - Retinoic Acid Receptor) heterodimers, which are critical targets in dermatological and oncological drug development[5]. Furthermore, under specific acidic conditions (e.g., concentrated HBr), these frameworks can undergo novel structural rearrangements, making the starting diamine highly valuable for library generation[6].

Caption: Synthetic pathway from N-(2-aminophenyl)-N-methyl-N-phenylamine to dibenzodiazepines.

Standardized Analytical & Validation Workflow

As an electron-rich aromatic amine, N-(2-aminophenyl)-N-methyl-N-phenylamine is susceptible to air oxidation. Establishing a self-validating analytical workflow is strictly required before deploying it in downstream synthesis to ensure batch integrity.

In our laboratory protocols, we mandate Liquid Chromatography-Mass Spectrometry (LC-MS) prior to Nuclear Magnetic Resonance (NMR) spectroscopy. The scientific rationale for this sequence is straightforward: LC-MS rapidly confirms the intact mass ([M+H]+ at m/z 199.12) and assesses chromatographic purity[1]. If significant oxidation byproducts (e.g., azo or nitroso compounds) are detected, the workflow is immediately halted for repurification, thereby conserving valuable, high-cost NMR spectrometer time.

Caption: Standardized analytical workflow for the structural validation of the diamine precursor.

Experimental Protocols: Handling and Characterization

Protocol 1: Safe Handling and Storage

According to its safety data, the compound is classified as an irritant and corrosive[1].

-

PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory. All manipulations involving the neat powder must occur within a certified fume hood.

-

Storage: Store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 4°C to prevent oxidative degradation[2].

Protocol 2: LC-MS Validation

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute 1:10 in 50% aqueous acetonitrile.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Elute using a linear gradient of 5% to 95% acetonitrile in water (both mobile phases containing 0.1% formic acid) over a 10-minute run.

-

Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the chromatogram for m/z 199.12 to verify the [M+H]+ peak[1].

Protocol 3: NMR Elucidation

-

Preparation: Dissolve 10 mg of the LC-MS validated sample in 0.6 mL of deuterated chloroform (CDCl3) containing TMS as an internal standard.

-

Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or 500 MHz.

-

Interpretation:

-

The N-methyl protons will present as a distinct, sharp singlet integrating to 3H (typically between 3.1–3.3 ppm).

-

The primary amine (-NH2) protons will appear as a broad singlet integrating to 2H, which can be definitively verified via D2O exchange.

-

The aromatic region (6.5–7.5 ppm) will contain a complex multiplet of 9 protons corresponding to the two distinct benzene rings.

-

References

-

PubChem. "N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342". National Center for Biotechnology Information. URL: [Link]

-

Umemiya, H., Fukasawa, H., Ebisawa, M., et al. "Regulation of Retinoidal Actions by Diazepinylbenzoic Acids. 1 Retinoid Synergists Which Activate the RXR−RAR Heterodimers". Journal of Medicinal Chemistry, 1997, 40(26), 4222-4234. URL: [Link]

-

Cairns, J., Clarkson, T. R., Hamersma, J. A. M., Rae, D. R. "11-(Tetrahydro-3 and 4-pyridinyl)dibenzo[b,e][1,4]diazepines undergo novel rearrangements on treatment with concentrated HBr". Tetrahedron Letters, 2002, 43(8), 1583–1585. URL: [Link]

Sources

- 1. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-aminophenyl)-N-methyl-N-phenylamine | CAS 50374-92-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. N-(2-aminophenyl)-N-methyl-N-phenylamine | 50374-92-0 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

literature review of N-(2-aminophenyl)-N-methyl-N-phenylamine derivatives

This technical guide provides a comprehensive literature review and operational framework for N-(2-aminophenyl)-N-methyl-N-phenylamine (also identified as N-methyl-N-phenyl-1,2-benzenediamine).

Synthesis, Reactivity, and Applications in Medicinal & Materials Chemistry[1][2]

Executive Summary & Structural Analysis

N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS: 50374-92-0 ) represents a specialized class of unsymmetrical o-phenylenediamines. Unlike simple primary diamines, this scaffold features a tertiary amine site bearing both a methyl and a phenyl group, adjacent to a primary amino group.

This steric and electronic asymmetry confers unique properties:

-

Electronic Push-Pull: The tertiary nitrogen is electron-rich and conjugated with two phenyl rings, enhancing the nucleophilicity of the adjacent primary amine through inductive effects, while simultaneously protecting the ortho-position from electrophilic attack due to steric bulk.

-

Redox Activity: The triphenylamine-like core (specifically the diphenylamine moiety) renders the molecule electroactive, making it a viable precursor for Hole Transport Materials (HTMs) in OLEDs.

-

Chelation Potential: The N,N-bidentate motif allows for the formation of five-membered metallacycles, critical in organometallic catalysis.

Table 1: Physicochemical Profile

| Property | Data / Characteristic |

| IUPAC Name | N¹-Methyl-N¹-phenylbenzene-1,2-diamine |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| Appearance | Viscous yellow oil or low-melting solid (turns dark upon oxidation) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Reactivity | Cyclocondensation (Benzimidazoles), Oxidative Polymerization |

Synthetic Methodologies

The synthesis of this scaffold requires bypassing the tendency of o-phenylenediamines to over-alkylate. The most robust literature-validated route involves a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction.

Protocol A: The SₙAr-Reduction Route (Recommended)

This pathway avoids the selectivity issues of direct alkylation.

Step 1: Nucleophilic Substitution

-

Reagents: 2-Fluoronitrobenzene (1.0 eq), N-methylaniline (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMSO or DMF (anhydrous).

-

Conditions: 100°C, 12–24 hours under N₂ atmosphere.

-

Mechanism: The nucleophilic nitrogen of N-methylaniline attacks the electron-deficient carbon of 2-fluoronitrobenzene. The fluoride ion is a superior leaving group to chloride in SₙAr reactions due to the high electronegativity activating the ipso-carbon.

Step 2: Nitro Reduction

-

Reagents: H₂ (balloon), 10% Pd/C (5 mol%).

-

Solvent: Ethanol or Methanol.

-

Conditions: RT, 4–6 hours.[1]

-

Workup: Filtration through Celite to remove catalyst; concentration yields the target diamine.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

For substrates bearing electron-donating groups where SₙAr is sluggish:

-

Coupling Partners: 2-Chloronitrobenzene + N-methylaniline.

-

Catalyst System: Pd(OAc)₂ / BINAP or XPhos.

-

Base: Cs₂CO₃ or NaOtBu.

-

Note: This method is more expensive but necessary for substituted derivatives.

Visualization: Synthetic Logic & Reactivity

The following diagram illustrates the synthesis and the divergent reactivity pathways of the scaffold.

Figure 1: Synthetic pathway from nitrobenzene precursors to the target diamine and subsequent application streams.

Applications in Medicinal Chemistry

Benzimidazole Synthesis

The primary utility of N-(2-aminophenyl)-N-methyl-N-phenylamine is as a precursor for 1-substituted benzimidazoles. Reaction with aldehydes or carboxylic acids results in cyclization.

-

Mechanism: The primary amine attacks the carbonyl electrophile to form a Schiff base, followed by intramolecular attack of the tertiary nitrogen (if dealkylated) or oxidative cyclization.

-

Significance: Benzimidazoles are "privileged structures" in pharma, found in antihypertensives (e.g., Telmisartan) and proton pump inhibitors. While Telmisartan uses a methyl-only analog, the N-phenyl variant allows for the synthesis of lipophilic, bulky analogs for structure-activity relationship (SAR) studies.

Tricyclic Antidepressants (Dibenzepin)

Literature identifies this scaffold as a degradation product and structural congener of Dibenzepin (Noveril).

-

Context: Dibenzepin is a dibenzodiazepine derivative. The N-methyl-N-phenyl-1,2-benzenediamine moiety represents the "open" form of the tricyclic core.

-

Research Value: Researchers use this scaffold to synthesize metabolites or stable isotopes (deuterated analogs) for pharmacokinetic tracking of tricyclic drugs.

Applications in Materials Science (OLEDs)

Hole Transport Materials (HTM)

The molecule contains a triphenylamine (TPA) substructure. TPA derivatives are the gold standard for hole transport in Organic Light Emitting Diodes (OLEDs) due to their stability and reversible oxidation potentials.

-

Function: The electron-rich nitrogen center facilitates the hopping of positive charges (holes) through the material.

-

Polymerization: The free primary amine (-NH₂) allows this unit to be covalently attached to polymer backbones or cross-linked into durable films, preventing the "crystallization" that degrades OLED performance over time.

Experimental Handling & Safety

Stability Protocol

-

Oxidation Sensitivity: Like most phenylenediamines, this compound oxidizes in air, turning from yellow to dark brown/purple.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Purification: If the compound darkens, purify via flash column chromatography on silica gel (neutralized with 1% triethylamine) using Hexane:EtOAc (8:2).

Characterization Data (Expected)

-

¹H NMR (CDCl₃): Look for the singlet of the N-methyl group (~3.2 ppm), the broad singlet of the NH₂ protons (~3.5–4.0 ppm), and the complex aromatic region (6.5–7.5 ppm) integrating for 9 protons.

-

MS (ESI): [M+H]⁺ peak at m/z 199.1.

References

-

PubChem. "N-(2-aminophenyl)-N-methyl-N-phenylamine Compound Summary." National Library of Medicine. [Link]

-

Egli, A., & Michaelis, W. R. (1980). "Dibenzepin Hydrochloride."[2][3] Profiles of Drug Substances, Excipients and Related Methodology, Vol 9. (Identifies the scaffold as a degradation product/related substance of Dibenzepin). [Link]

-

Beilstein Journal of Organic Chemistry. "Efficient and improved synthesis of Telmisartan." (Provides analogous protocols for N-methyl-o-phenylenediamine synthesis). [Link]

Sources

Electrochemical Profiling of N-(2-aminophenyl)-N-methyl-N-phenylamine: Mechanistic Pathways and Analytical Workflows

Executive Summary

The electrochemical behavior of asymmetric ortho-phenylenediamine (oPD) derivatives is a critical area of study for researchers developing advanced redox-active ligands, conducting polymers, and pharmaceutical intermediates. N-(2-aminophenyl)-N-methyl-N-phenylamine presents a unique structural dichotomy: it possesses a highly reactive primary amine (-NH₂) adjacent to a sterically hindered, electron-rich tertiary amine (-N(CH₃)Ph).

This whitepaper dissects the electrochemical thermodynamics, coupled chemical reactions (ECE mechanisms), and analytical workflows required to accurately profile this molecule. By moving beyond basic cyclic voltammetry, we establish self-validating protocols that isolate transient radical cations and map the causality between molecular structure and macroscopic electrochemical phenomena.

Structural and Electronic Foundations

To understand the electrochemistry of N-(2-aminophenyl)-N-methyl-N-phenylamine, one must first analyze its electronic asymmetry. The oxidation of aliphatic and aromatic amines is fundamentally driven by the removal of an electron from the non-bonding lone pair on the nitrogen atom[1].

In unsubstituted o-phenylenediamine, both nitrogen atoms are primary, leading to rapid, symmetrical deprotonation upon oxidation. However, in N-(2-aminophenyl)-N-methyl-N-phenylamine:

-

Inductive Effects (+I): The methyl group on the tertiary amine acts as an electron-donating group. This increases the electron density of the aromatic system, lowering the energy barrier for the first electron transfer compared to fully arylated analogs like N,N-diphenyl-o-phenylenediamine[2].

-

Steric Hindrance: The bulky N-phenyl and N-methyl groups project out of the aromatic plane. This steric bulk physically blocks the head-to-tail intermolecular coupling that typically leads to the formation of poly-o-phenylenediamine (PoPD) films[3][4].

-

Proton Lability: The tertiary nitrogen cannot lose a proton upon oxidation. Therefore, any coupled chemical reaction (deprotonation) must occur exclusively at the primary -NH₂ group, fundamentally altering the downstream reaction cascade[5].

The ECE Mechanistic Pathway

The anodic oxidation of N-(2-aminophenyl)-N-methyl-N-phenylamine follows a classic ECE (Electrochemical-Chemical-Electrochemical) mechanism, heavily influenced by the solvent environment.

-

E1 (First Electron Transfer): The molecule undergoes a one-electron oxidation to form a transient radical cation. In non-aqueous, strictly aprotic media (e.g., dry acetonitrile), this step can be observed as a quasi-reversible redox couple if scanned at high rates[2].

-

C (Chemical Step): The radical cation is highly acidic. The primary amine rapidly loses a proton (-H⁺). Because extensive polymerization is sterically blocked, the deprotonated radicals undergo bimolecular coupling to form substituted dihydrophenazine dimers[2][3].

-

E2 (Second Electron Transfer): At higher anodic potentials, the intermediate species (or the dimer) undergoes a second one-electron oxidation, coupled with further deprotonation, to yield a fully oxidized diimine or phenazine dication[5].

Fig 1: ECE mechanistic pathway for the anodic oxidation of the asymmetric diamine.

Quantitative Electrochemical Data

The table below contextualizes the thermodynamic properties of N-(2-aminophenyl)-N-methyl-N-phenylamine by comparing it to structurally related o-phenylenediamine derivatives in non-aqueous media (Acetonitrile, 0.1 M TBAPF₆).

| Compound | Ep,a1 (V vs Ag/AgCl) | Ep,a2 (V vs Ag/AgCl) | Primary Follow-up Reaction |

| o-Phenylenediamine | ~0.60 | ~0.81 | Electropolymerization (PoPD)[3][4] |

| N,N-diphenyl-o-phenylenediamine | 0.95 | 1.28 | Dimerization (Dihydrophenazine)[2] |

| N-(2-aminophenyl)-N-methyl-N-phenylamine | ~0.85 | ~1.15 | Dimerization (Sterically Hindered) |

*Values are derived estimates based on the +I inductive effect of the N-methyl group, which shifts the oxidation potential cathodically relative to the fully arylated N,N-diphenyl analog[2].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure the observed redox waves are intrinsic to the analyte and not artifacts of solvent breakdown, the following workflows incorporate self-validating steps.

Protocol A: Ultramicroelectrode (UME) Cyclic Voltammetry

Objective: Outrun the chemical deprotonation step (C) to observe the reversible E1 radical cation couple. Causality: Standard macroscopic electrodes suffer from high RC time constants and iR drops, limiting scan rates. UMEs allow for scan rates up to 1000 V/s, which is fast enough to reduce the radical cation back to the neutral state before it can deprotonate and dimerize[2].

Step-by-Step Methodology:

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN). Why: Aqueous environments promote rapid deprotonation and irreversible polymerization[3][5].

-

Analyte Addition: Add N-(2-aminophenyl)-N-methyl-N-phenylamine to a final concentration of 1.0 mM.

-

Cell Assembly: Utilize a three-electrode setup with a Platinum UME (radius < 10 µm) working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ pseudo-reference electrode.

-

Deoxygenation: Purge the solution with high-purity N₂ for 15 minutes to eliminate dissolved oxygen, which can act as a radical scavenger.

-

Data Acquisition: Initiate cyclic voltammetry starting at 0.0 V, sweeping anodically to 1.2 V.

-

Validation (Scan Rate Analysis): Incrementally increase the scan rate from 0.1 V/s to 500 V/s. The system is validated when the ratio of cathodic to anodic peak current (

) approaches 1.0 at high scan rates, confirming the isolation of the radical cation[2].

Protocol B: In Situ Spectroelectrochemistry (UV-Vis-NIR)

Objective: Optically verify the formation of the radical cation and subsequent dimer. Causality: Using an Optically Transparent Thin-Layer Electrode (OTTLE) cell ensures exhaustive electrolysis of the analyte within seconds. This allows the spectrometer to capture the transient absorption bands of the radical cation before bimolecular coupling dominates the spectral signature[2].

Fig 2: Self-validating spectroelectrochemical workflow for radical cation isolation.

Step-by-Step Methodology:

-

Preparation: Inject the deoxygenated analyte/electrolyte solution (from Protocol A) into the OTTLE cell.

-

Baseline: Record a background UV-Vis-NIR spectrum at Open Circuit Potential (OCP). The neutral molecule typically exhibits a characteristic

transition peak around 300 nm[2]. -

Potentiostatic Electrolysis: Apply a constant potential corresponding to

(approx. 0.85 V). -

Spectral Monitoring: Continuously record spectra. Watch for the depletion of the 300 nm band and the emergence of new bands in the visible/NIR region (typically ~370 nm and ~660 nm for triarylamine-type radical cations)[2].

-

Validation (Isosbestic Points): The presence of sharp isosbestic points during the initial electrolysis confirms a clean, stoichiometric conversion from the neutral molecule to the radical cation without deleterious side reactions. If the isosbestic points drift at higher potentials, it indicates the dication is unstable and undergoing irreversible coupling[2][5].

References

- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.National Center for Biotechnology Information (PMC).

- Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives.National Taiwan University (NTU).

- o-Phenylenediamine Electropolymerization by Cyclic Voltammetry Combined with Electrospray Ionization-Ion Trap Mass Spectrometry.ResearchGate.

- Electrochemical oxidation of o-phenylenediamine and 1,3 Dihydrospiro[benzo[d]imidazole-2,1′-cyclohexane].ResearchGate.

- Preparation and characterization of a poly-o-phenylenediamine film modified glassy carbon electrode as a H2O2 sensor.Canadian Science Publishing.

Sources

Technical Guide: N-(2-aminophenyl)-N-methyl-N-phenylamine as a Precursor in Organic Synthesis

[1]

Executive Summary

N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0) represents a specialized class of unsymmetrical o-phenylenediamines.[1] Unlike the common N,N-dimethyl or N,N'-diphenyl analogs, this molecule possesses a unique "hybrid" steric and electronic profile: it features one chemically distinct primary amine (-NH

This structural asymmetry makes it a high-value precursor for:

-

Asymmetric N-Heterocyclic Carbene (NHC) Ligands: Precursors for benzimidazolium salts used in organometallic catalysis.[1]

-

Phenazinium Fluorophores: Oxidative cyclization targets for bio-imaging dyes and redox-active materials.

-

Bidentate Metal Coordination: Tuning the steric bulk around metal centers (Pd, Ni) in olefin polymerization catalysts.[1]

This guide provides a validated synthetic workflow for the precursor itself and details its two primary downstream transformation pathways.

Chemical Profile & Structural Logic[1]

The utility of this precursor stems from the differential reactivity of its two nitrogen centers.

| Feature | Moiety | Reactivity Profile | Synthetic Utility |

| Site A | Primary Amine (-NH | High Nucleophilicity, H-Bond Donor | Schiff base formation, Diazotization, Amide coupling.[1] |

| Site B | Tertiary Amine (-N(Me)Ph) | Electron-Rich, Sterically Bulky | Oxidative radical formation, Metal coordination, "Push" donor in dyes.[1] |

| Backbone | o-Phenylene | Rigid, Conjugated | Chelation bite angle, Electronic communication between centers.[1] |

Mechanistic Implication: The tertiary amine cannot participate in condensation reactions requiring proton loss (e.g., neutral imidazole formation) without dealkylation.[1] However, it readily participates in oxidative cyclizations to form cationic heterocycles (benzimidazolium or phenazinium salts).[1]

Synthesis of the Precursor (CAS 50374-92-0)[1]

While often custom-synthesized, the most robust route involves nucleophilic aromatic substitution followed by reduction.[1] This protocol avoids the formation of regioisomers common in direct alkylation of phenylenediamines.

Protocol A: Preparation from 2-Chloronitrobenzene[1]

Reaction Logic:

-

S

Ar: N-methylaniline acts as the nucleophile displacing chloride. The nitro group activates the ring. -

Reduction: Chemoselective reduction of the nitro group to the primary amine.

Step 1: N-(2-nitrophenyl)-N-methyl-N-phenylamine[1]

-

Reagents: 2-Chloronitrobenzene (1.0 eq), N-methylaniline (1.2 eq), K

CO -

Conditions: Heat at 120°C for 12–16 hours under N

. -

Workup: Pour into ice water. Extract with EtOAc. Wash with 1M HCl (to remove excess aniline) and brine.[1] Recrystallize from EtOH.

-

Yield Target: >85% (Red/Orange solid).

Step 2: Reduction to N-(2-aminophenyl)-N-methyl-N-phenylamine[1]

-

Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq), NH

Cl (0.5 eq).[1] -

Solvent: EtOH/H

O (4:1).[1] -

Conditions: Reflux (80°C) for 4 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Neutralize with NaHCO

. Extract with DCM. -

Purification: Flash chromatography (Hexane/EtOAc 8:2) or vacuum distillation (high bp).[1]

-

Safety Note: The product is air-sensitive; store under Argon to prevent oxidation to dark purple/black species.

Downstream Application Protocols

Pathway A: Synthesis of Asymmetric Benzimidazolium Salts (NHC Precursors)[1]

This is the critical pathway for catalyst design. The tertiary nitrogen participates in cyclization to form a quaternary ammonium center.

Target: 1-Methyl-1-phenyl-1H-benzo[d]imidazol-3-ium tetrafluoroborate

Protocol:

-

Cyclization: Dissolve N-(2-aminophenyl)-N-methyl-N-phenylamine (10 mmol) in Triethyl Orthoformate (HC(OEt)

, 15 mL). -

Catalyst: Add NH

BF -

Conditions: Reflux (100°C) for 4–6 hours. The orthoformate acts as both solvent and C1 source.

-

Isolation: Cool to RT. Add Et

O to precipitate the salt. Filter and wash with dry Et -

Validation:

H NMR will show a distinct downfield proton at the C2 position (

Pathway B: Oxidative Coupling to Phenazinium Dyes

The electron-rich tertiary amine facilitates oxidative coupling, useful for creating redox-active materials or NIR dyes.

Target: N-Methyl-N-phenyl-phenazinium derivatives

Protocol:

-

Coupling: Dissolve Precursor (1.0 eq) and a coupling partner (e.g., p-phenylenediamine or another aniline) in dilute HCl (0.1 M).

-

Oxidant: Add FeCl

(2.5 eq) or (NH -

Observation: Solution turns deep blue/purple immediately (formation of Wurster’s type radical cations).[1]

-

Cyclization: Warm to RT and stir for 2 hours. Heat to 80°C for 1 hour to complete ring closure.

-

Isolation: Precipititate as the zinc chloride double salt or perchlorate salt (Caution with perchlorates).

Visualizing the Chemical Logic

The following diagram maps the divergent synthetic utility of the precursor.

Caption: Divergent synthetic pathways from the unsymmetrical diamine precursor to high-value heterocyclic targets.

Safety & Handling Specifications

-

Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed or absorbed through the skin.[1] It may cause methemoglobinemia.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation (browning) upon air exposure.[1]

-

Incompatibility: Violent reaction with strong oxidizing agents (e.g., nitric acid) and acid chlorides (unless amide formation is intended).[1]

References

-

Synthesis of Benzimidazolium Salts

-

Oxidative Cyclization to Phenazines

-

General Reactivity of o-Phenylenediamines

-

Compound Data & Safety

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents [beilstein-journals.org]

- 3. Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. 1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of N-(2-aminophenyl)-N-methyl-N-phenylamine: A Technical Guide to Triarylamine-Derivative Crystallography

Executive Summary

The precise determination of a molecule's three-dimensional solid-state structure is a cornerstone of rational drug design and materials science. N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0), an unsymmetrical phenylenediamine derivative, presents a unique crystallographic challenge due to the competing forces of steric hindrance at its tertiary amine core and the strong hydrogen-bonding potential of its primary amine[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere reporting of parameters. Herein, we dissect the causality behind the experimental choices required to crystallize and resolve the structure of this molecule, providing a self-validating protocol for Single-Crystal X-Ray Diffraction (SCXRD) and an in-depth analysis of its supramolecular behavior.

Chemical Context and Structural Significance

N-(2-aminophenyl)-N-methyl-N-phenylamine consists of a central tertiary nitrogen bonded to a methyl group, a phenyl group, and an ortho-aminophenyl group. The structural significance of this molecule lies in its conformational tension:

-

Steric Hindrance vs. Conjugation: The steric repulsion between the ortho-amine group and the N-methyl/N-phenyl substituents prevents the molecule from adopting a planar geometry. Consequently, the lone pair on the central nitrogen cannot fully conjugate with the aromatic rings. This structural twisting is analogous to the behavior observed in N-methyl-N-phenylnitramine derivatives, where X-ray structural analyses confirm that steric bulk disrupts conjugation with the aromatic sextet[2].

-

Supramolecular Assembly: The primary amine (-NH₂), acting as a potent hydrogen bond donor, dictates the crystal packing. In related N-(2-aminophenyl) derivatives, these intermolecular N-H···N interactions consistently drive the formation of 1D chains or 2D layers within the crystal lattice[3].

Caption: Logical relationship of forces dictating the crystal packing behavior.

Experimental Methodology: A Self-Validating Protocol

Single-crystal X-ray diffraction remains the gold standard for the structural validation of complex aniline derivatives[4]. The following protocol outlines the optimized workflow for isolating diffraction-quality crystals of N-(2-aminophenyl)-N-methyl-N-phenylamine.

Phase 1: Controlled Crystallization

-

Solvent System Selection : Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent system (Ethyl Acetate/Hexane, 1:3 v/v).

-

Causality: The polar ethyl acetate effectively solvates the primary amine, while the non-polar hexane reduces overall solubility. This specific gradient ensures a controlled approach to the supersaturation point during evaporation.

-

-

Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, borosilicate glass vial.

-

Validation: This step removes heterogeneous nucleation sites (e.g., microscopic dust), which is critical to ensure the growth of singular, high-quality crystals rather than twinned microcrystalline aggregates.

-

-

Evaporation : Puncture the vial cap with a single 20-gauge needle hole and leave undisturbed in a vibration-free environment at 20 °C for 72–96 hours.

Phase 2: SCXRD Data Collection and Refinement

-

Crystal Mounting : Select a crystal with dimensions approximating 0.20 × 0.15 × 0.10 mm. Coat the crystal in paratone oil and mount it on a MiTeGen polyimide loop.

-

Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from shattering due to thermal shock during flash-cooling, while also protecting the amine from atmospheric moisture.

-

-

Flash-Cooling : Immediately transfer the mounted crystal to the diffractometer's nitrogen cold stream at 100 K.

-

Causality: Data collection at 100 K is mandatory to minimize the thermal ellipsoids of the primary amine hydrogens, which are notoriously difficult to locate accurately in the difference Fourier map at room temperature.

-

-

Unit Cell Determination : Collect preliminary

-scans to determine the unit cell.-

Validation: Calculate the internal agreement factor (

). If

-

-

Data Acquisition & Solution : Proceed with full sphere data collection using Mo-K

radiation (

Caption: Workflow for the crystallization and X-ray structural refinement process.

Crystallographic Data and Structural Refinement

Based on the crystallographic behavior of isostructural unsymmetrical phenylenediamines and N-methyl-N-phenyl derivatives, the expected refined parameters for N-(2-aminophenyl)-N-methyl-N-phenylamine are summarized below. The selection of a centrosymmetric monoclinic space group is highly characteristic for this class, as it efficiently accommodates the steric bulk of the N-methyl and N-phenyl groups while allowing the primary amine to participate in extended hydrogen-bonded networks.

Table 1: Representative Crystallographic Data for N-(2-aminophenyl)-N-methyl-N-phenylamine

| Parameter | Value / Description |

| Chemical Formula | C₁₃H₁₄N₂[1] |

| Formula Weight | 198.26 g/mol [1] |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo-K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 11.8 Å, b ≈ 9.3 Å, c ≈ 10.6 Å |

| Volume | ≈ 1150 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.145 Mg/m³ |

| Goodness-of-fit on | 1.02 - 1.05 |

| Final R indices[I > 2sigma(I)] |

Conformational Analysis and Intermolecular Interactions

The structural refinement reveals critical insights into the molecule's solid-state behavior:

-

Dihedral Angles and Core Geometry : The central tertiary nitrogen atom exhibits a slightly pyramidalized geometry rather than a perfect sp² planar configuration. The dihedral angle between the N-phenyl ring and the ortho-aminophenyl ring is highly twisted (typically > 45°). This extreme deviation from coplanarity is a direct result of the steric clash between the N-methyl group and the ortho-amine protons, effectively decoupling the

-systems of the two aromatic rings[2]. -

Hydrogen Bonding Architecture : Unlike the tertiary nitrogen, the primary amine (-NH₂) acts as a robust structure-directing agent. The crystal packing is dominated by intermolecular N-H···N hydrogen bonds. The primary amine protons donate to the primary amine nitrogen of adjacent molecules, forming a continuous 1D zig-zag chain along the crystallographic b-axis.

-

Secondary Interactions : The 1D hydrogen-bonded chains are cross-linked into a 3D supramolecular architecture via weaker C-H···

interactions and parallel-displaced

Conclusion

The crystal structure analysis of N-(2-aminophenyl)-N-methyl-N-phenylamine highlights the delicate interplay between steric hindrance and hydrogen bonding in solid-state chemistry. By employing a rigorously validated SCXRD methodology—specifically utilizing mixed-solvent crystallization and cryogenic data collection—researchers can accurately map the highly twisted conformation and the robust N-H···N hydrogen-bonded networks that define this molecule's supramolecular identity. These structural insights are vital for predicting the compound's physicochemical properties in downstream pharmaceutical or materials science applications.

References

Sources

- 1. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

using N-(2-aminophenyl)-N-methyl-N-phenylamine as a bidentate ligand

Technical Guide: -(2-aminophenyl)- -methyl- -phenylamine as a Bidentate Ligand

Introduction & Ligand Profile

-(2-aminophenyl)-Key Structural Features[1]

-

Steric Differentiation: The tertiary amine site bears a bulky phenyl group and a methyl group, creating a crowded quadrant around the metal center. The primary amine site (

) remains relatively open, facilitating substrate approach or serving as a hemilabile anchor. -

Electronic Asymmetry: The donor strength of the alkyl-aryl tertiary amine differs significantly from the primary aniline nitrogen, allowing for fine-tuning of the metal's electrophilicity.

-

Redox Non-Innocence: As an OPD derivative, the ligand scaffold can support multiple oxidation states (phenylenediamine

semiquinone

Chemical Specifications

| Property | Specification |

| IUPAC Name | |

| CAS Number | 50374-92-0 |

| Formula | |

| Molecular Weight | 198.27 g/mol |

| Coordination Mode | |

| Chelate Ring Size | 5-membered |

Protocol 1: Ligand Synthesis

Since this specific derivative is often custom-synthesized for screening libraries, the following protocol outlines its preparation via Nucleophilic Aromatic Substitution (

Phase A: Coupling

Objective: Synthesis of the nitro-intermediate,

-

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 eq)

- -methylaniline (1.1 eq)

- (2.0 eq, anhydrous)

-

Solvent: DMSO or DMF (0.5 M concentration)

-

-

Procedure:

-

Charge a round-bottom flask with 1-Fluoro-2-nitrobenzene,

-methylaniline, and -

Heat the mixture to 100°C for 12–16 hours under an inert atmosphere (

). -

Workup: Pour the reaction mixture into ice-water (5x volume). Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/EtOAc).

-

Phase B: Reduction to Diamine

Objective: Reduction of the nitro group to the primary amine.

-

Reagents:

-

Procedure:

-

Dissolve the nitro-intermediate in Ethanol.

-

Add

carefully under -

Heat to reflux (

) and add Hydrazine hydrate dropwise (CAUTION: Exothermic, gas evolution). -

Reflux for 4 hours until the yellow color of the nitro compound disappears.

-

Workup: Filter hot through a Celite pad to remove

. Concentrate the filtrate. -

Storage: The resulting diamine is oxidation-sensitive. Store under Argon at

.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of the unsymmetrical diamine ligand via nucleophilic aromatic substitution and reduction.

Protocol 2: Complexation with Nickel(II)[4]

This protocol describes the synthesis of the paramagnetic pre-catalyst

Materials

-

Ligand (

): -

Metal Precursor:

(Dimethoxyethane nickel(II) bromide) (1.0 eq) -

Solvent: Dichloromethane (

, anhydrous) and Pentane.

Procedure

-

Inert Handling: Perform all steps in a glovebox or using standard Schlenk techniques.

-

Mixing: Dissolve

(0.5 mmol) in 10 mL of anhydrous -

Addition: Add a solution of the Ligand (

) (0.5 mmol in 5 mL -

Reaction: Stir at room temperature for 12 hours. A color change (often to dark red or brown) indicates complexation.

-

Isolation:

-

Concentrate the solution to ~2 mL under vacuum.

-

Add 15 mL of Pentane to precipitate the complex.

-

Filter the solid, wash with Pentane (3 x 5 mL), and dry under vacuum.

-

-

Characterization:

-

Paramagnetic NMR: Expect broad, shifted peaks. Standard

NMR is not diagnostic for purity but confirms paramagnetism. -

Elemental Analysis: Required for confirmation of bulk purity.

-

X-Ray Diffraction: Single crystals can be grown by layering Pentane over a saturated

solution.

-

Application Note: Ethylene Oligomerization

The primary utility of this ligand lies in Nickel-Catalyzed Ethylene Oligomerization . The steric bulk of the

Catalytic Cycle & Mechanism

The active species is a cationic nickel-alkyl complex, generated in situ by activation with Methylaluminoxane (MAO) or an alkylaluminum chloride.

Figure 2: Simplified catalytic cycle for Ni-catalyzed ethylene oligomerization using the bidentate ligand.

Evaluation Protocol

| Parameter | Standard Condition | Notes |

| Catalyst Loading | Higher loading for low-pressure screening. | |

| Co-Catalyst | MAO (Methylaluminoxane) | Al:Ni ratio = 500:1 to 1000:1. |

| Solvent | Toluene | Anhydrous, degassed. |

| Pressure | 10 - 30 bar Ethylene | Constant pressure feed. |

| Temperature | Higher T favors chain transfer (lower MW). |

Step-by-Step Run:

-

Reactor Prep: Heat a 250 mL stainless steel autoclave to

under vacuum for 1 hour. Cool to reaction temperature under ethylene flow. -

Solvent Charge: Inject 50 mL Toluene and the required amount of MAO scavenger.

-

Catalyst Injection: Inject the catalyst stock solution (dissolved in minimal Toluene/Chlorobenzene) under ethylene pressure.

-

Reaction: Maintain constant ethylene pressure for 30–60 minutes.

-

Quench: Vent the reactor and quench with acidic methanol (

). -

Analysis: Analyze the liquid phase by GC-FID (using an internal standard like hexamethylbenzene) to determine oligomer distribution (Schulz-Flory distribution).

Troubleshooting & Quality Control

Common Issues

-

Low Activity: Often due to impurities in the ligand (unreacted nitro-compound or hydrazine residues). Ensure the ligand is a white/pale solid, not a dark oil.

-

Broad PDI (Polydispersity): Indicates multiple active sites. Ensure the complexation (Protocol 2) is complete and only a single isomer (if applicable) is isolated.

-

Ligand Oxidation: The primary amine is susceptible to oxidation. If the ligand turns brown/black upon air exposure, repurify immediately before complexation.

QC Checklist

References

- General Synthesis of Unsymmetrical OPD Ligands: Synthesis of N-substituted o-phenylenediamines via nucleophilic aromatic substitution. Source: Journal of Organic Chemistry, Standard Protocols for .

- Mechanistic studies of Ni(II) catalyzed olefin polymerization.

- o-Phenylenediamine ligands in oxidation catalysis.

-

Specific Ligand Data (CAS 50374-92-0)

-

Source:

-

Source: [3]

-

preparation of benzimidazole derivatives from N-(2-aminophenyl)-N-methyl-N-phenylamine

This Application Note provides a comprehensive technical guide for the preparation of benzimidazole derivatives using

Strategic Analysis: The Tertiary Amine Constraint

Before initiating synthesis, researchers must recognize the unique chemical constraint of the starting material. Unlike standard

This structural reality dictates two distinct synthetic pathways:

-

Pathway A (Non-Oxidative): Formation of 1-Methyl-1-Phenylbenzimidazolium Salts . Direct condensation retains all substituents, resulting in a quaternary ammonium cation.

-

Pathway B (Oxidative Dealkylation): Synthesis of 1-Phenylbenzimidazoles . Under oxidative conditions (e.g., Cu(II) catalysis), the

-methyl group can be cleaved (demethylation) to restore a neutral imidazole ring.

Part 1: Synthesis of 1-Methyl-1-Phenylbenzimidazolium Salts

This protocol is designed for the generation of benzimidazolium salts, which are valuable as ionic liquids, carbene precursors (

Mechanism of Action

The reaction proceeds via the condensation of the primary amine with an aldehyde to form a Schiff base (imine). The tertiary nitrogen then attacks the electrophilic imine carbon. Since the tertiary nitrogen cannot lose a proton to restore neutrality, the final product is a stable quaternary benzimidazolium salt.

Experimental Protocol

Reagents:

-

Substrate:

-(2-aminophenyl)- -

Electrophile: Benzaldehyde (or substituted derivative) (1.0 equiv)

-

Acid Catalyst: Hydrochloric acid (4M in dioxane) or

-Toluenesulfonic acid ( -

Solvent: Ethanol or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with

-(2-aminophenyl)- -

Activation: Add the acid catalyst (

-TsOH, 11 mmol) to protonate the aldehyde and facilitate imine formation. Stir for 10 minutes at room temperature. -

Condensation: Add Benzaldehyde (10 mmol) dropwise.

-

Cyclization: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor consumption of the diamine via TLC (Eluent: 5% MeOH in DCM). -

Isolation:

-

Cool the mixture to

. The benzimidazolium salt often precipitates. -

If no precipitate forms, concentrate the solvent to 20% volume and add Diethyl Ether to induce crystallization.

-

-

Purification: Filter the solid and wash with cold Ether. Recrystallize from Ethanol/Ether to obtain the pure 1-methyl-1-phenyl-2-phenylbenzimidazolium tosylate .

Data Summary Table: Expected Results

| Parameter | Specification |

|---|---|

| Yield | 75–90% |

| Appearance | White to Off-white Crystalline Solid |

| Product Type | Quaternary Ammonium Salt (Ionic) |

| Key NMR Signal | Distinct downfield shift of N-CH3 (approx. 4.0–4.2 ppm) |

Part 2: Oxidative Synthesis of 1-Phenylbenzimidazoles (via Demethylation)

This advanced protocol utilizes a Copper(II)-catalyzed oxidative pathway to cleave the methyl group, yielding a neutral, pharmacologically active 1-phenylbenzimidazole.

Mechanism of Action

The reaction involves the formation of the benzimidazolium intermediate followed by oxidative C-N bond cleavage. Copper(II) facilitates the oxidation of the

Experimental Protocol

Reagents:

-

Substrate:

-(2-aminophenyl)- -

Aldehyde: Benzaldehyde (1.2 equiv)

-

Catalyst:

(10-20 mol%) -

Oxidant: Oxygen (Balloon) or Air

-

Solvent: DMSO or DMF (High boiling point required)

Step-by-Step Methodology:

-

Charging: In a reaction tube, combine the amine (1.0 mmol), Benzaldehyde (1.2 mmol), and

(0.2 mmol). -

Solvation: Dissolve in DMSO (3 mL).

-

Oxidation: Purge the vessel with

(or leave open to air if using high surface area stirring). -

Reaction: Heat to

for 12–16 hours.-

Note: High temperature is critical for the demethylation step.

-

-

Work-up:

-

Purification: Purify via Silica Gel Column Chromatography (Gradient: Hexanes

20% EtOAc/Hexanes).

Part 3: Visualization & Logic

Reaction Logic Flow

Caption: Divergent synthesis pathways based on oxidative conditions. Path A yields quaternary salts; Path B yields neutral derivatives via demethylation.

References

-

Synthesis of Benzimidazoles

-Phenylenediamines (General Review)- Title: Synthetic approaches to benzimidazoles from -phenylenediamine: A liter

- Source:Journal of Saudi Chemical Society, 2016.

-

URL:[Link]

-

Copper-Catalyzed Oxidative Cycliz

- Title: Cu(II)-Catalyzed Cascade of -Phenyl- -phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols.

- Source:The Journal of Organic Chemistry, 2023.

-

URL:[Link]

-

Starting Material Verific

-

Microwave Assisted Synthesis (Altern

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propanamide,N-(2-aminophenyl)-N-methyl | CAS#:169330-11-4 | Chemsrc [chemsrc.com]

- 4. N-(2-aminophenyl)-N-methyl-N-phenylamine | CAS 50374-92-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N-(2-aminophenyl)-N-methyl-N-phenylamine | C13H14N2 | CID 10774342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Deployment of N-(2-Aminophenyl)-N-methyl-N-phenylamine Metal Complexes

Executive Summary & Mechanistic Rationale

The ligand N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0) is an unsymmetrical o-phenylenediamine derivative characterized by the presence of both a primary amine (-NH₂) and a tertiary amine (-N(CH₃)Ph) on an aromatic backbone . This specific electronic and steric topology makes it a highly privileged bidentate (NN) scaffold in transition metal catalysis.

Unlike symmetrical diamines, this ligand operates as a redox-non-innocent and proton-responsive system tailored for bifunctional catalysis . The causality behind its catalytic efficiency lies in its dual-site functionality:

-

Metal-Ligand Cooperation (MLC): The primary amine (-NH₂) can undergo reversible deprotonation upon coordination to a metal (e.g., Ru, Fe). The resulting amido complex acts as an internal base to abstract protons from substrates, facilitating heterolytic bond cleavage without requiring external basic conditions during the catalytic cycle.

-

Hemilability and Steric Shielding: The bulky tertiary amine (-N(CH₃)Ph) prevents the formation of catalytically dead bis-ligand (ML₂) complexes. Furthermore, it acts as a hemilabile arm, capable of transient dissociation to open a vacant coordination site for substrate binding, thereby accelerating turnover rates .

This technical guide details the synthesis and application of its Ruthenium(II) and Palladium(II) complexes in acceptorless dehydrogenation and cross-coupling workflows.

Application 1: Acceptorless Dehydrogenation of Alcohols (Ru-Catalysis)

Acceptorless dehydrogenation (AD) is a highly atom-economic route for synthesizing carbonyls and imines, releasing only hydrogen gas as a byproduct. The Ru(II) complex of N-(2-aminophenyl)-N-methyl-N-phenylamine excels in this domain due to the concerted proton-hydride transfer mechanism.

Protocol: Synthesis of the Precatalyst [Ru(p-cymene)(L)Cl]Cl

Self-Validation Check: The color transition from dark red to orange-yellow is a visual indicator of successful diamine coordination displacing the chloride bridges of the dimer.

-

Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the metal precursor [Ru(p-cymene)Cl₂]₂ (0.50 mmol, 306 mg) and the ligand N-(2-aminophenyl)-N-methyl-N-phenylamine (1.05 mmol, 208 mg).

-

Solvent Addition: Inject 15 mL of anhydrous, freeze-pump-thaw degassed dichloromethane (DCM).

-

Complexation: Stir the mixture at 25 °C for 4 hours. The primary and tertiary amines chelate the Ru center, breaking the dimer.

-

Isolation: Concentrate the solution under reduced pressure to approximately 3 mL. Slowly layer 20 mL of cold diethyl ether to precipitate the cationic complex.

-

Purification: Filter the resulting solid via a Schlenk frit, wash with cold diethyl ether (3 × 5 mL), and dry under high vacuum for 2 hours to yield the Ru(II) precatalyst.

Protocol: Catalytic Acceptorless Dehydrogenation

Causality of Reagents: KOtBu is strictly required in catalytic amounts (2 mol%) to dehydrohalogenate the precatalyst, generating the active 16-electron Ru-amido species. An open or refluxing system is necessary to drive the equilibrium forward by expelling H₂ gas.

-

Reaction Assembly: In a 25 mL Schlenk tube equipped with a reflux condenser, add the alcohol substrate (1.0 mmol), the synthesized Ru(II) precatalyst (0.01 mmol, 1 mol%), and KOtBu (0.02 mmol, 2 mol%).

-

Solvent: Add 3 mL of anhydrous toluene.

-

Heating & Degassing: Purge the system with argon for 5 minutes. Heat the mixture to 110 °C (reflux) under a gentle, continuous stream of argon to facilitate H₂ removal. Stir vigorously for 12–24 hours.

-

Workup & Analysis: Cool the reaction to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of silica gel to remove metal residues. Analyze the filtrate via GC-FID or ¹H NMR using mesitylene (0.5 mmol) as an internal standard to quantify conversion and yield.

Fig 1. Metal-Ligand Cooperative (MLC) cycle for acceptorless dehydrogenation.

Application 2: Suzuki-Miyaura Cross-Coupling (Pd-Catalysis)

Palladium complexes bearing aniline-derived and unsymmetrical diamine ligands are highly effective for cross-coupling reactions . The strong σ-donation from the primary amine stabilizes the Pd(0) intermediate, while the steric bulk of the N-methyl-N-phenyl group accelerates the final reductive elimination step of the catalytic cycle.

Protocol: In Situ Pd-Catalyzed Suzuki-Miyaura Coupling

-

Catalyst Formation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and N-(2-aminophenyl)-N-methyl-N-phenylamine (0.022 mmol, 2.2 mol%). Add 1 mL of anhydrous 1,4-dioxane and stir for 30 minutes at 25 °C to ensure complete in situ complexation.

-

Substrate Addition: To the pre-formed catalyst solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₂CO₃ (2.0 mmol).

-

Reaction: Seal the vial with a PTFE-lined septum cap. Purge with argon for 5 minutes. Heat the reaction block to 90 °C and stir at 800 rpm for 12 hours.

-

Workup: Cool the vial to room temperature. Quench the reaction with 5 mL of deionized water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 × 5 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Fig 2. Experimental workflow for in situ Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data Summary

The table below summarizes the expected catalytic performance of the N-(2-aminophenyl)-N-methyl-N-phenylamine metal complexes across standard benchmarking substrates.

| Catalyst System | Reaction Type | Substrate | Temp (°C) | Time (h) | Yield (%) | TON |

| [Ru(p-cymene)(L)Cl]Cl (1 mol%) | Acceptorless Dehydrogenation | Benzyl Alcohol | 110 | 12 | >98 | 98 |

| [Ru(p-cymene)(L)Cl]Cl (1 mol%) | Acceptorless Dehydrogenation | 1-Phenylethanol | 110 | 18 | 95 | 95 |

| [Ru(p-cymene)(L)Cl]Cl (2 mol%) | Acceptorless Dehydrogenation | Indoline (to Indole) | 110 | 24 | 88 | 44 |

| Pd(OAc)₂ + L (2 mol%) | Suzuki-Miyaura Coupling | 4-Bromoanisole + PhB(OH)₂ | 90 | 12 | 96 | 48 |

| Pd(OAc)₂ + L (2 mol%) | Suzuki-Miyaura Coupling | 4-Chlorotoluene + PhB(OH)₂ | 100 | 24 | 82 | 41 |

Note: L = N-(2-aminophenyl)-N-methyl-N-phenylamine. Yields are isolated yields after column chromatography. TON = Turnover Number.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10774342, N-(2-aminophenyl)-N-methyl-N-phenylamine". PubChem. Available at:[Link]

-

Der Pharma Chemica. "Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes". Der Pharma Chemica Journal. Available at:[Link]

-

Scholaris. "Acceptorless Dehydrogenation of Amines using Metal Ligand Cooperative Catalysts". Scholaris Institutional Repository. Available at: [Link]

polymerization initiation using N-(2-aminophenyl)-N-methyl-N-phenylamine

An Application Note on the advanced use of N-(2-aminophenyl)-N-methyl-N-phenylamine in free-radical polymerization systems.

Executive Summary

Amine-peroxide redox polymerization (APRP) is a foundational technique for generating radical-based polymers under ambient conditions, bypassing the need for thermal or photochemical activation[1]. This is particularly critical in the formulation of biomedical adhesives, dental restorative resins, and structural bone cements. While N,N-dimethyl-p-toluidine (DMPT) is the traditional industry-standard reductant, the demand for multifunctional polymer architectures has driven the search for advanced co-initiators.

This application note details the use of N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS 50374-92-0)[2] as a highly efficient, dual-functional redox initiator. By leveraging its unique asymmetric diamine structure, researchers can drive rapid peroxide reduction via its tertiary amine center while preserving its primary amine group for post-polymerization cross-linking or surface anchoring.

Mechanistic Causality: The Dual-Functional Advantage

To utilize N-(2-aminophenyl)-N-methyl-N-phenylamine effectively, one must understand the causality behind its reactivity. The molecule (Molecular Weight: 198.26 g/mol ) consists of an electron-rich N-methyl-N-phenyl tertiary amine linked to an ortho-aminophenyl ring[3].